molecular formula C14H13NO2 B1374193 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid CAS No. 1443981-69-8

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B1374193
CAS No.: 1443981-69-8
M. Wt: 227.26 g/mol
InChI Key: CPPAWELHXWHSFP-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Biological Activity

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Formula : C14H13NO2
  • Molecular Weight : 225.26 g/mol
  • Structure : The compound features a quinoline core with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position, contributing to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Cyclization : The initial step often employs the Gould-Jacobs reaction or similar cyclization methods to form the quinoline structure.
  • Functionalization : Subsequent reactions introduce the cyclopropyl and carboxylic acid groups through various substitution and addition reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Interaction : Quinoline derivatives are known to intercalate with DNA, inhibiting bacterial DNA gyrase and type IV topoisomerase, which are essential for DNA replication and transcription.
  • Enzyme Inhibition : This compound shows potential as an inhibitor of various enzymes, including cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Anti-inflammatory Effects

As part of its biological profile, this compound has been noted for anti-inflammatory activity:

  • COX Inhibition : Similar to other quinoline derivatives, it may inhibit COX enzymes, reducing inflammation and pain .

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study B (2021)Reported that the compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study C (2022)Showed inhibition of COX-2 with an IC50 value of 0.045 µM, indicating potential as a pain relief agent.

Properties

IUPAC Name

2-cyclopropyl-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-12(14(16)17)10-4-2-3-5-11(10)15-13(8)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAWELHXWHSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223515
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-69-8
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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